4-Heptyloxyphenol

Descripción general

Descripción

AC45594, también conocido como 4-(heptiloxi)fenol, es un compuesto orgánico sintético. Es un agonista inverso selectivo en el receptor nuclear huérfano factor esteroidogénico-1 (SF-1). Este compuesto ha sido estudiado por sus efectos potenciales sobre la síntesis de hormonas esteroides y su papel en el desarrollo de las glándulas gonadales y suprarrenales .

Métodos De Preparación

AC45594 puede sintetizarse a través de varias rutas sintéticas. Un método común involucra la reacción de 4-hidroxifenol con bromuro de heptilo en presencia de una base como el carbonato de potasio. La reacción generalmente tiene lugar en un solvente orgánico como la dimetilformamida (DMF) en condiciones de reflujo. El producto se purifica entonces por recristalización o cromatografía en columna .

Análisis De Reacciones Químicas

AC45594 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: AC45594 puede oxidarse para formar las quinonas correspondientes.

Reducción: Puede reducirse para formar hidroquinonas.

Sustitución: El grupo hidroxilo fenólico puede sufrir reacciones de sustitución con varios electrófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos como los haluros de alquilo.

Aplicaciones Científicas De Investigación

Endocrine Disruption Studies

4-Heptyloxyphenol has been identified as a selective inverse agonist at SF-1, influencing steroid hormone synthesis. Research indicates that it inhibits the activity of SF-1, leading to reduced expression of steroidogenic enzymes and decreased production of steroid hormones such as estradiol and oxytocin . This property positions this compound as a valuable tool for studying endocrine functions and disorders related to steroid hormone imbalances.

Biomarker Identification

Recent studies have detected this compound in human blood, suggesting its potential as a biomarker for exposure to certain environmental chemicals . Its presence in biological samples indicates external exposure rather than natural occurrence, making it relevant for investigations into human health effects associated with chemical exposure.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In studies assessing its efficacy against Staphylococcus epidermidis and Pseudomonas aeruginosa, it was found to be one of the most potent parent phenols, outperforming many other compounds in planktonic assays . This suggests potential applications in developing antimicrobial agents or preservatives.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other alkoxyphenols highlight differences in biological activity based on alkyl chain length:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hexyloxyphenol | Shorter alkyl chain | Less potent inverse agonist at SF-1 |

| 4-Octyloxyphenol | Longer alkyl chain | Increased lipophilicity, affecting solubility |

| 4-Nonoxyphenol | Even longer alkyl chain | Further altered biological activity |

This table illustrates how variations in the alkyl chain can significantly impact the biological properties of these compounds.

Case Study 1: Metabolomic Profiling

A study utilizing untargeted metabolomic analysis identified common metabolic pathways affected by environmental chemicals, including this compound. The findings indicated significant alterations in metabolic profiles when exposed to varying concentrations of these compounds, underscoring their impact on cellular metabolism .

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study evaluating the antimicrobial potency of various phenolic compounds, this compound demonstrated superior effectiveness against biofilms formed by S. epidermidis and P. aeruginosa. The results indicated that this compound could serve as a promising candidate for developing new antimicrobial strategies .

Mecanismo De Acción

AC45594 ejerce sus efectos al actuar como un agonista inverso en el receptor nuclear huérfano factor esteroidogénico-1 (SF-1). Este receptor es esencial para el desarrollo de las glándulas gonadales y suprarrenales y juega un papel crucial en la síntesis de hormonas esteroides. Al unirse a SF-1, AC45594 inhibe su actividad, lo que lleva a una disminución en la expresión de las enzimas esteroidogénicas y una reducción en la producción de hormonas esteroides .

Comparación Con Compuestos Similares

AC45594 es único en su actividad de agonista inverso selectiva en SF-1. Los compuestos similares incluyen:

4-(hexiloxi)fenol: Estructura similar pero con una cadena alquílica más corta.

4-(octiloxi)fenol: Estructura similar pero con una cadena alquílica más larga.

Actividad Biológica

4-Heptyloxyphenol, a member of the alkoxyphenol family, has garnered attention for its biological activity, particularly in antimicrobial and ecotoxicological contexts. This article explores the compound's effects based on diverse research findings, including case studies, experimental data, and relevant tables summarizing key results.

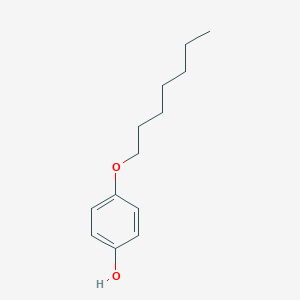

Chemical Structure and Properties

This compound is characterized by a heptyloxy group attached to the phenolic ring at the para position. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a comparative analysis of various phenolic compounds, it was found that this compound exhibited potent activity against both Staphylococcus epidermidis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were documented as follows:

| Compound | MIC against S. epidermidis (mM) | MIC against P. aeruginosa (mM) |

|---|---|---|

| This compound | 6.2 | 31.2 |

| Other Phenols | Varies (see original study) | Varies (see original study) |

This table indicates that this compound is competitive with other phenolic compounds in its effectiveness against these pathogens, suggesting its potential as a therapeutic agent in treating infections caused by these bacteria .

Ecotoxicological Impact

The ecological implications of this compound have also been studied extensively. Research indicates that exposure to this compound can lead to significant alterations in aquatic organisms. For instance, a study involving the fish species Sander lucioperca demonstrated that exposure to this compound resulted in notable changes in reproductive parameters and sexual development. Specifically, it was observed that prolonged exposure could lead to skewed sex ratios and intersex conditions .

Table: Effects of this compound on Aquatic Organisms

| Endpoint | Observed Effect |

|---|---|

| Sex Ratio | Altered (skewed towards females) |

| Intersex Conditions | Induced in exposed populations |

| Growth Parameters | Impaired growth observed |

These findings underscore the environmental risks associated with alkoxyphenols and highlight the need for further research into their long-term ecological effects.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes in microbial cells, leading to increased permeability and cell death. This mechanism is common among many phenolic compounds, which often serve as antimicrobial agents due to their lipophilic nature allowing them to integrate into lipid bilayers.

Case Studies

Several case studies have explored the effects of this compound in various contexts:

- Antimicrobial Efficacy : A study published in Nature demonstrated that this compound was effective against biofilms formed by Pseudomonas aeruginosa, showcasing its potential as a treatment for chronic infections where biofilm formation is prevalent .

- Toxicity Assessments : Research conducted on aquatic toxicity revealed that exposure to this compound led to significant behavioral changes in fish, including reduced locomotion and feeding rates, indicating potential neurotoxic effects .

- Metabolomic Profiling : Metabolomic studies have identified several metabolic pathways affected by exposure to this compound, including disruptions in lipid metabolism and oxidative stress responses in aquatic organisms .

Propiedades

IUPAC Name |

4-heptoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBABTUFXQLADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022483 | |

| Record name | 4-Heptyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-86-0 | |

| Record name | 4-(Heptyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(heptyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTYLOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GSE02182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.